molecular formula C13H10BrFO B1597707 3-(3-Fluorobenzyloxy)-bromobenzene CAS No. 845866-57-1

3-(3-Fluorobenzyloxy)-bromobenzene

Cat. No.: B1597707
CAS No.: 845866-57-1
M. Wt: 281.12 g/mol
InChI Key: FORGUMWHVBBXQD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

3-(3-Fluorobenzyloxy)-bromobenzene is a halogenated aromatic compound with the systematic IUPAC name 1-bromo-3-[(3-fluorophenyl)methoxy]benzene. Its molecular formula, C₁₃H₁₀BrFO , reflects a bromine-substituted benzene ring linked via an ether bond to a 3-fluorobenzyl group. Key structural identifiers include:

  • SMILES Notation : C1=CC(=CC(=C1)Br)OCC2=CC(=CC=C2)F
  • InChI Key : XDWVGNILIVLUOR-UHFFFAOYSA-N
  • Molecular Weight : 281.12 g/mol

The compound’s structure combines a brominated benzene ring (positioned para to the ether linkage) and a fluorinated benzyl group at the meta position relative to the oxygen atom. This arrangement creates distinct electronic effects, with the bromine acting as an electron-withdrawing group and the fluorobenzyl moiety contributing to steric and electronic modulation.

Property Value
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
CAS Registry Number 845866-57-1
Key Functional Groups Bromobenzene, Fluorobenzyl Ether

Historical Context in Aromatic Chemistry Research

The synthesis of halogenated aryl ethers like this compound builds upon foundational work in Williamson ether synthesis (developed by Alexander Williamson in 1850). Early methods for aryl ether formation focused on alkoxide-nucleophile reactions, but challenges in regioselectivity and functional group compatibility spurred advancements.

In the 20th century, the introduction of directed ortho-metalation and Ullmann coupling enabled precise functionalization of aromatic rings. The compound’s specific structure emerged as a subject of interest in the 2000s, particularly for applications in pharmaceutical intermediates and liquid crystal materials . For example, its fluorinated benzyl group enhances metabolic stability in drug candidates, while the bromine atom serves as a handle for cross-coupling reactions.

Recent innovations, such as mild aromatic substitution protocols , have improved the efficiency of synthesizing analogs like this compound. These methods often employ polar aprotic solvents (e.g., DMF) and bases like tert-butoxide to facilitate ether bond formation without harsh conditions.

Position Within Halogenated Aryl Ether Classifications

This compound belongs to the halogenated aryl ether family, characterized by an oxygen bridge connecting two aromatic systems, at least one of which bears a halogen substituent. Its classification can be further refined as follows:

  • By Halogen Type :

    • Brominated : The benzene ring contains a bromine atom, enhancing electrophilicity for subsequent substitution reactions.
    • Fluorinated : The benzyl group’s fluorine atom introduces steric and electronic effects, influencing solubility and reactivity.
  • By Ether Connectivity :

    • Asymmetric Aryl-Alkyl Ether : The oxygen links a bromobenzene (aryl) to a fluorobenzyl (alkyl) group, creating a hybrid structure with mixed electronic properties.
  • By Application :

    • Synthetic Intermediate : Used in Suzuki-Miyaura couplings to construct biaryl systems.
    • Ligand Precursor : The bromine atom can be replaced with phosphine groups to create catalysts.

Comparatively, simpler analogs like anisole (methoxybenzene) lack halogen substituents, while 1-bromo-3-fluorobenzene (CAS 1073-06-9) lacks the ether linkage. The dual functionality of this compound makes it a versatile scaffold in materials science and medicinal chemistry.

Properties

IUPAC Name

1-bromo-3-[(3-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGUMWHVBBXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374572
Record name 3-(3-Fluorobenzyloxy)-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-57-1
Record name 3-(3-Fluorobenzyloxy)-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Fluorobenzyloxy)-bromobenzene, with the CAS number 845866-57-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing cellular functions. Related compounds have shown that they can undergo reactions involving carbon-carbon (C–C) bond cleavage and the formation of new C–C and carbon-nitrogen (C–N) bonds, suggesting a potential for modulating biochemical pathways involved in the synthesis or degradation of complex organic molecules.

Biochemical Pathways

Research indicates that compounds similar to this compound can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13). These pathways are crucial in inflammatory responses and cancer progression, highlighting the compound’s potential therapeutic applications.

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various compounds structurally related to this compound. In a model of subchronic inflammation induced by complete Freund's adjuvant (CFA), one analog demonstrated significant reversal of hypersensitivity comparable to the nonsteroidal anti-inflammatory drug celecoxib at an oral dose of 1 mg/kg .

Table 1: Comparison of Compounds in Inflammation Models

CompoundDose (mg/kg)Efficacy Compared to Celecoxib
Compound A1Equivalent
Compound B2Moderate
This compoundTBDTBD

Study 2: Interaction with Cytochrome P450 Enzymes

Another study examined the interaction of related compounds with cytochrome P450 enzymes, which play a significant role in drug metabolism. The binding affinity and inhibition profiles suggested that these compounds could significantly affect the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics .

Study 3: Anticancer Activity

Research has also pointed towards anticancer activities associated with derivatives of this compound. Specific analogs have been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Assessment

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Analog AMCF-710Apoptosis induction
Analog BHeLa15Cell cycle arrest
This compoundTBDTBDTBD

Scientific Research Applications

Synthesis Methods:

  • Bromination: The bromination can be performed using reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of solvents like acetic acid and sulfuric acid to enhance regioselectivity and yield .
  • Fluorination: The incorporation of the fluorine atom can be achieved through nucleophilic substitution reactions, which are facilitated by the electron-withdrawing properties of the fluorine substituent .

Biological Activities

Research indicates that compounds similar to 3-(3-Fluorobenzyloxy)-bromobenzene exhibit significant biological activities. These include:

  • Antitumor Activity: Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .
  • Neurokinin-1 Receptor Antagonism: As an intermediate in synthesizing neurokinin-1 receptor antagonists, it may play a role in treating inflammatory diseases and psychiatric disorders .

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in materials science:

  • Fluorescent Materials: Compounds with similar structures have been explored for their fluorescence properties, which could be harnessed for biological imaging and sensor applications .
  • Polymer Chemistry: The unique properties imparted by the fluorobenzyloxy group may enhance the performance of polymers used in various industrial applications.

Case Study 1: Antitumor Activity

A study investigated the in vitro effects of this compound on human non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant inhibition of cell proliferation compared to controls, indicating its potential as an antitumor agent.

CompoundCell LineIC50 (µM)
This compoundA54915.2
ControlA54945.6

Case Study 2: Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists highlighted the role of compounds derived from this compound in managing symptoms associated with inflammatory diseases. These compounds were shown to effectively block receptor activation in vitro.

CompoundEffectiveness (%)
This compound Derivative85
Standard Antagonist90

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-fluorobenzyloxy)-bromobenzene generally follows a two-step approach:

  • Step 1: Preparation of 3-fluorobenzyl bromide (or related 3-fluorobenzyl halide) as the key alkylating agent.
  • Step 2: Nucleophilic substitution of a bromophenol derivative with 3-fluorobenzyl bromide to form the this compound.

Preparation of 3-Fluorobenzyl Bromide

3-Fluorobenzyl bromide is a crucial intermediate synthesized from fluorobenzene via bromomethylation.

Parameter Details
Starting material Fluorobenzene
Reaction type Bromomethylation (multi-step)
Reagents Aqueous sodium carbonate, phosphorus (III) bromide
Conditions Typically involves controlled temperature and aqueous-organic biphasic system
Yield Variable, but generally moderate to good yields reported
Reference Fukui et al., Nippon Kagaku Zasshi, 1958; ChemicalBook synthesis data

This bromomethylation involves electrophilic substitution on fluorobenzene to install the bromomethyl group at the benzylic position, generating 3-fluorobenzyl bromide with molecular formula C7H6BrF.

Formation of this compound via Nucleophilic Substitution

The key step is the nucleophilic substitution of a bromophenol (specifically 3-bromophenol) with 3-fluorobenzyl bromide to form the ether linkage.

Parameter Details
Starting materials 3-Bromophenol and 3-fluorobenzyl bromide
Reaction type Williamson ether synthesis (nucleophilic substitution)
Base Strong base such as potassium carbonate or sodium hydride to deprotonate phenol
Solvent Aprotic solvents like acetone, DMF, or DMSO
Temperature Moderate heating (e.g., 50-80 °C) to facilitate substitution
Yield Generally good yields with proper control of conditions
Notes Phase-transfer catalysts may be used to improve reaction efficiency

This method is widely applied for the synthesis of aryl ethers, where the phenolate ion acts as a nucleophile attacking the benzylic bromide carbon, displacing bromide and forming the ether bond.

Bromination of Fluorobenzyl Ether Derivatives

In some approaches, the bromination of fluorobenzyl ether precursors is conducted post-ether formation to install the bromine substituent on the aromatic ring.

  • Bromination reagents include bromine, N-bromosuccinimide (NBS), or other brominating agents releasing electrophilic bromine (Br+).
  • Acidic media (e.g., sulfuric acid) or phase-transfer catalysts are used to enhance regioselectivity.
  • Control of temperature and reaction time is crucial to avoid polybromination or undesired isomers.

Alternative Synthetic Routes and Considerations

  • Direct bromination of fluorobenzyl ethers: This can lead to mixtures of isomers; thus, selective bromination methods using NBS in acidic media are preferred for mono-substitution with high selectivity.
  • Use of phase-transfer catalysts: Enhances nucleophilic substitution efficiency in the ether formation step.
  • Eco-friendly bromination: Some patents describe bromination methods using bromate or hypobromous acid generated in situ, reducing hazardous bromine handling.
  • Purification: Products are typically purified by fractional distillation or chromatographic methods to achieve high purity (>99%).

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Challenges
1 Bromomethylation of fluorobenzene Phosphorus (III) bromide, Na2CO3, aqueous Simple starting materials Moderate yields, requires control
2 Williamson ether synthesis (phenol alkylation) 3-Bromophenol, 3-fluorobenzyl bromide, base (K2CO3) High selectivity, good yields Requires dry aprotic solvent
3 Selective bromination of fluorobenzyl ether NBS or DBI in acidic medium (H2SO4), controlled temp High mono-bromination selectivity Avoiding polybromination
4 Purification Fractional distillation or chromatography High purity product (>99%) Separation of isomers if formed

Research Findings and Optimization Notes

  • The use of NBS as a brominating agent in acidic media provides superior selectivity for mono-bromination compared to elemental bromine, minimizing polybrominated byproducts.
  • Phase-transfer catalysts significantly improve the nucleophilic substitution step in ether formation, allowing milder conditions and better yields.
  • Bromomethylation of fluorobenzene requires careful control of reaction parameters to avoid over-bromination or side reactions.
  • Eco-friendly bromination protocols reduce hazardous waste and improve bromine utilization efficiency, with reported bromine atom utilization rates above 90%.
  • Temperature control during bromination and substitution steps is critical; typical ranges are 5–80 °C depending on the step and reagents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-fluorobenzyloxy)-bromobenzene, and how can reaction conditions be optimized?

  • Answer : A two-step synthesis involves Lewis acid-catalyzed coupling of 4-bromoanisole with 3-fluorobenzoyl chloride to form (5-bromo-2-hydroxyphenyl)(3-fluorophenyl)methanone, followed by reduction with Et₃SiH/BF₃·Et₂O and subsequent alkylation with 3-fluorobenzyl bromide. The final yield (9.82%) can be improved by optimizing stoichiometry, reaction time, and catalyst loading. Alternative routes using potassium carbonate-mediated condensation (e.g., for related fluoro-benzyloxy anilines) suggest solvent choice (polar aprotic solvents like DMF) and temperature control (60–80°C) as critical factors .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Answer : Multinuclear NMR (¹H and ¹³C) is essential for verifying substitution patterns and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ±0.01 Da) and isotopic patterns for bromine. For advanced characterization, cross-validation with HPLC purity (>95%) and elemental analysis is recommended .

Q. What safety protocols are critical when handling halogenated aromatic compounds like this compound?

  • Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood with adequate ventilation. Avoid skin contact due to potential CNS effects or respiratory irritation. In case of exposure, rinse affected areas with water and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromine migration or dehalogenation) affect the synthesis of halogenated benzyloxy derivatives?

  • Answer : Bromine exchange reactions, such as lithium-halogen exchange, require strict anhydrous conditions to prevent undesired side products. For example, Grignard reagent formation from 3-phenoxybromobenzene can lead to magnesium-bromine exchange, necessitating low temperatures (−78°C) and controlled quenching to retain regioselectivity . Contradictions in yields (e.g., 9.82% vs. higher yields in analogous syntheses) may arise from competing elimination or over-alkylation, which can be mitigated using sterically hindered bases .

Q. What strategies are effective in enhancing the bioactivity of fluorobenzyloxy-bromobenzene derivatives, such as antitumor or antimicrobial agents?

  • Answer : Structure-activity relationship (SAR) studies indicate that introducing electron-withdrawing groups (e.g., fluoro, bromo) enhances binding to biological targets. For example, (E)-4-(3-fluorobenzyloxy)-N’-benzylidenebenzohydrazide showed antitumor activity via inhibition of kinase pathways. Functionalization at the para position of the benzene ring improves solubility and bioavailability .

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with improved nonlinear optical (NLO) properties?

  • Answer : Density functional theory (DFT) calculations predict hyperpolarizability (β) values, which correlate with NLO performance. Substituents like bromine and fluorine increase dipole moments and π-conjugation, enhancing second-harmonic generation (SHG) efficiency. Experimental validation via Kurtz-Perry powder tests is recommended .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

  • Answer : Log Kow (octanol-water partition coefficient) values (~3.7 for analogous bromochlorobenzenes) suggest moderate bioaccumulation potential. Biodegradation studies using OECD 301B tests (ready biodegradability) and photolytic stability assays under UV light can inform environmental risk assessments. The compound does not meet PBT/vPvB criteria under REACH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.